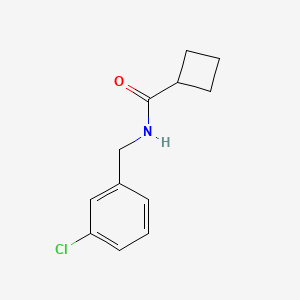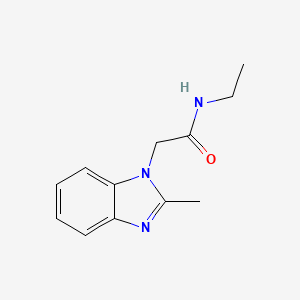
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide, also known as JNJ-40411813, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders. By modulating the activity of mGluR2, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In animal models, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the prefrontal cortex and hippocampus. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its specificity for mGluR2. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, one limitation of using 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential as a non-opioid analgesic for the treatment of chronic pain. Another area of interest is its potential as a therapeutic agent for neurological disorders such as anxiety, depression, and schizophrenia. Additionally, further studies are needed to investigate the long-term effects of 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide on neurotransmitter systems and neuronal plasticity.
Métodos De Síntesis
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is synthesized through a multistep process that involves the reaction of 1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with N,N-dimethylamine and thionyl chloride. The resulting intermediate is then treated with 2-methoxy-5-methylbenzoyl chloride to produce 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide.
Aplicaciones Científicas De Investigación
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and pain management. In neuroscience, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been found to have anxiolytic and antidepressant effects in animal models. In cancer research, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In pain management, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential as a non-opioid analgesic.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-6-13(20-4)12(7-10)17-9-11(8-14(17)18)15(19)16(2)3/h5-7,11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAZSDMLLABNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)


![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)






![3-[(4-fluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7460668.png)

